N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an isoxazole ring, an oxadiazole ring, an amide group, and a thioether linkage. Isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . Oxadiazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of these heterocycles suggests that the compound may have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and oxadiazole rings would add rigidity to the structure, while the thioether linkage would provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the isoxazole and oxadiazole rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the aromatic rings might contribute to its UV/Vis absorption properties .Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-10-7-12(21-25-10)18-13(22)9-26-16-20-19-14(24-16)8-17-15(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,23)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTMCBBVIWUSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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